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molecular formula C10H9NO2S B8590704 Benzothiazol-6-yl-acetic acid methyl ester

Benzothiazol-6-yl-acetic acid methyl ester

Cat. No. B8590704
M. Wt: 207.25 g/mol
InChI Key: VQQJVQMXMDJNRZ-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

SOCl2 (13.5 g, 114.0 mmol) was added dropwise to a stirred solution of benzothiazol-6-yl-acetic acid (20.0 g, 103.6 mmol) in 150 ml of methanol at 0° C. under N2. After stirring for 2 hours at room temperature the solvent was evaporated and the residue was diluted with ethyl acetate (150 ml). The mixture was washed with saturated sodium carbonate solution (100 ml×3) and brine (100 ml) and then concentrated in vacuo. The residue was purified by column chromatoghaphy eluting with ethyl acetate/petroleum ether (1:5) to return the title compound as a pale yellow oil (15.0 g, 71.5%).
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[S:5]1[C:9]2[CH:10]=[C:11]([CH2:14][C:15]([OH:17])=[O:16])[CH:12]=[CH:13][C:8]=2[N:7]=[CH:6]1.[CH3:18]O>>[CH3:18][O:16][C:15](=[O:17])[CH2:14][C:11]1[CH:12]=[CH:13][C:8]2[N:7]=[CH:6][S:5][C:9]=2[CH:10]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)CC(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (150 ml)
WASH
Type
WASH
Details
The mixture was washed with saturated sodium carbonate solution (100 ml×3) and brine (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatoghaphy
WASH
Type
WASH
Details
eluting with ethyl acetate/petroleum ether (1:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(CC1=CC2=C(N=CS2)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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